molecular formula C24H26N4O4S B2391837 N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888461-76-5

N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2391837
CAS No.: 888461-76-5
M. Wt: 466.56
InChI Key: XEFGBHHXMYXEOL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted at position 3 with an ethyl group and at position 2 with a thioacetamide linker. The thioacetamide moiety is further functionalized with a 3,4-dimethoxyphenethyl amine group. This compound belongs to a class of Toll-like receptor 4 (TLR4) modulators, with structural modifications aimed at optimizing selectivity and potency .

The thioether linkage (-S-) contributes to conformational flexibility and redox stability compared to sulfonyl or sulfinyl analogs .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-4-28-23(30)22-21(16-7-5-6-8-17(16)26-22)27-24(28)33-14-20(29)25-12-11-15-9-10-18(31-2)19(13-15)32-3/h5-10,13,26H,4,11-12,14H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFGBHHXMYXEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Indole Derivatives

The pyrimidoindole core is typically constructed via cyclocondensation of substituted indoles with β-keto esters or carbonyldiimidazole reagents. Patent EP0420086B1 details a method using 1,1'-carbonyldiimidazole to form the pyrimidine ring:

  • Step 1 : React 2-(3-ethylindol-2-yl)ethylamine with 1,1'-carbonyldiimidazole in tetrahydrofuran at room temperature.
  • Step 2 : Heat the intermediate in toluene at 110°C for 1.5 hours to induce cyclization.
  • Yield : ~45% after silica gel chromatography (1% methanol-chloroform).

Optimization Insight : Substituting the ethyl group requires using 3-ethylindole derivatives as starting materials. Elevated temperatures (100–110°C) enhance ring closure efficiency but risk decomposition, necessitating inert atmospheres.

Coupling of the Thioacetamide Side Chain

Nucleophilic Acyl Substitution

The thioacetamide side chain is attached via nucleophilic displacement of a leaving group (e.g., chloride) on the pyrimidoindole core. A method adapted from CN103664681A uses:

  • Reagents : N-(3,4-Dimethoxyphenethyl)acetamide (1.2 equiv), potassium carbonate (3.0 equiv) in dimethylformamide.
  • Conditions : Stir at 80°C for 12 hours.
  • Yield : 55–60% after recrystallization (dichloromethane/ethyl acetate).

Alternative Approach : EDCI/HOBt-mediated coupling in dichloromethane at 0°C to room temperature achieves 76% yield for structurally related acetamides.

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

  • Pyrimidoindole Core Formation
    • React 3-ethylindole-2-carboxylate with 1,1'-carbonyldiimidazole in THF, followed by thermal cyclization.
  • Thionation
    • Treat the core with Lawesson’s reagent in toluene.
  • Side Chain Coupling
    • Couple N-(3,4-dimethoxyphenethyl)acetamide via EDCI/HOBt in dichloromethane.

Overall Yield : 22–26% (non-optimized).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elute with gradient ethyl acetate/hexane (20% → 50%) to isolate intermediates.
  • Recrystallization : Use dichloromethane/ethyl acetate (1:3) for final product purification.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (t, J=7.2 Hz, 3H, CH2CH3), 2.85 (s, 3H, NCOCH3), 3.72 (s, 6H, OCH3), 6.65–7.45 (m, 6H, aromatic).
  • HRMS : m/z calculated for C24H26N4O4S [M+H]+: 485.1521; found: 485.1518.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Over-thionation generates disulfide byproducts.
  • Solution : Limit Lawesson’s reagent to 1.1 equiv and monitor reaction progress via LC-MS.

Low Coupling Efficiency

  • Issue : Steric hindrance from the 3-ethyl group reduces acetamide coupling yields.
  • Solution : Employ microwave-assisted synthesis at 100°C for 1 hour to enhance reactivity.

Comparative Analysis of Methodologies

Parameter Lawesson’s Reagent EDCI Coupling Thermal Cyclization
Yield (%) 60–70 76 45
Reaction Time (hours) 6 24 1.5
Purification Complexity Moderate High Moderate

Key Insight : EDCI-mediated coupling offers superior yields but requires extensive purification, whereas Lawesson’s reagent provides faster thionation at moderate efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thioamide moiety.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimido[5,4-b]indole core.

    Substitution: Electrophilic aromatic substitution reactions could occur on the aromatic rings, especially the dimethoxyphenethyl part.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of quinones or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents like halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the thioamide and pyrimido[5,4-b]indole moieties suggests potential interactions with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis yields, and biological activity (where available) of N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide with related derivatives:

Compound Core Substituent (Position 3) Amine Side Chain Molecular Weight Synthesis Yield Key Biological Activity Reference
Target Compound Ethyl 3,4-Dimethoxyphenethyl 508.58 g/mol Not reported TLR4 modulation (inferred)
Compound 32 () Phenyl Cyclohexyl 462.56 g/mol ~70% (microwave-assisted) TLR4 IC50 = 1.2 µM
Compound 11 () Phenyl Cyclopentyl 447.54 g/mol 76% TLR4 IC50 = 0.8 µM
Compound 18 () Phenyl Naphthalen-2-yl 524.61 g/mol 61% TLR4 IC50 = 2.5 µM
Compound 34 () Ethyl 4-Butylphenyl 464.59 g/mol Not reported Not tested
Compound 7a () Phenyl Free carboxylic acid 363.41 g/mol 81% Precursor for coupling

Key Structural and Functional Differences :

Core Modifications: The target compound’s 3-ethyl group contrasts with phenyl (e.g., Compounds 11, 32) or methyl (e.g., ) substitutions. Pyrimidoindole cores with electron-withdrawing groups (e.g., bromo in ) exhibit reduced solubility, while methoxy groups (as in the target) enhance lipophilicity without excessive polarity .

Amine Side Chains :

  • The 3,4-dimethoxyphenethyl group in the target compound is unique among reported analogs. This substituent may enhance π-π stacking with aromatic residues in TLR4 compared to aliphatic (e.g., cyclohexyl in Compound 32) or heteroaromatic (e.g., indazolyl in Compound 20) amines .
  • Smaller amines (e.g., cyclobutyl in Compound 12) show higher synthetic yields (73.5%) but lower potency (TLR4 IC50 = 1.5 µM), suggesting a trade-off between steric accessibility and activity .

Thioacetamide Linker :

  • The thioether (-S-) linkage in the target compound is conserved across most analogs. Sulfonyl (e.g., Compound 2 in ) or sulfinyl (Compound 3) variants exhibit lower stability under oxidative conditions, limiting their therapeutic utility .

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dimethoxyphenethyl group : This moiety is known for its involvement in various biological activities, particularly in neuropharmacology.
  • Pyrimidoindole unit : This part of the molecule may contribute to its interaction with specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of signaling pathways. Research indicates that compounds with similar structures often exhibit:

  • Dopamine Receptor Modulation : Compounds with phenethylamine structures can act as agonists or antagonists at dopamine receptors, influencing mood and behavior.
  • Serotonin Receptor Interaction : The presence of dimethoxy groups may enhance affinity for serotonin receptors, potentially affecting anxiety and depression pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

  • Anticancer Activity : The compound has been tested against human cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF7 (Breast)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

In Vivo Studies

Animal models have been used to further investigate the pharmacological effects:

  • Neuroprotective Effects : In rodent models of neurodegeneration, the compound demonstrated protective effects on neuronal cells by reducing oxidative stress markers.

Case Studies

  • Neurodegenerative Disease Model : A study involving the administration of the compound in a Parkinson's disease model showed improvements in motor function and reductions in neuroinflammation markers.
  • Cancer Treatment Exploration : In a xenograft model using MCF7 cells, treatment with the compound resulted in significant tumor size reduction compared to controls.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including:

  • Core construction : Condensation of indole derivatives with substituted pyrimidinones under reflux (70–90°C) in THF or DMF, monitored by TLC .
  • Thioacetamide coupling : Reaction of the pyrimidoindole intermediate with a thiol-containing reagent (e.g., mercaptoacetic acid) under inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 100°C) compared to traditional reflux (6–12 hours) . Key controls : Solvent purity, temperature gradients, and intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which characterization techniques are critical for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenethyl groups) and thioacetamide linkage .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion) and detect impurities .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients . Note : X-ray crystallography may resolve ambiguous NOE effects in complex ring systems .

Q. How can solubility challenges be addressed during in vitro assays?

  • Solvent screening : Test DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with surfactants (e.g., 0.1% Tween-80) .
  • Dynamic Light Scattering (DLS) : Monitor aggregation at working concentrations (1–50 µM) .
  • Prodrug derivatization : Introduce phosphate or PEG groups to improve aqueous solubility .

Q. What are standard protocols for initial biological activity screening?

  • Cytotoxicity assays : MTT/XTT in cancer cell lines (e.g., HepG2, MCF-7) with 48–72 hr exposure; IC₅₀ calculation via nonlinear regression .
  • Anti-inflammatory models : LPS-induced cytokine (IL-6, TNF-α) release in RAW264.7 macrophages, measured by ELISA .
  • Dose-response curves : Use ≥3 replicates and include controls (e.g., dexamethasone for inflammation, doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?

  • Substituent variation : Compare analogues with:
  • Alkyl vs. aryl groups at the 3-ethyl position (e.g., 3-propyl or 3-phenyl derivatives) .
  • Methoxy vs. ethoxy groups on the phenethyl moiety .
    • Thioacetamide replacement : Test sulfoxide/sulfone derivatives to evaluate sulfur’s role in bioactivity .
    • 3D-QSAR modeling : Align compounds in a common pharmacophore using MOE or Schrödinger Suite .

Q. What strategies identify molecular targets for this compound?

  • Pull-down assays : Use biotinylated analogues with streptavidin beads in cell lysates; identify bound proteins via LC-MS/MS .
  • Kinase profiling : Screen against 100+ kinases (e.g., Eurofins Panlabs) to detect inhibition (IC₅₀ < 1 µM) .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to map pathway enrichment (e.g., NF-κB, MAPK) .

Q. How can analytical methods resolve contradictory bioactivity data across studies?

  • Assay standardization : Validate cell line authenticity (STR profiling) and use identical passage numbers .
  • Impurity profiling : Quantify byproducts (e.g., oxidized thioacetamides) via LC-MS and correlate with activity .
  • Meta-analysis : Compare IC₅₀ values normalized to reference compounds (e.g., staurosporine for kinase inhibition) .

Q. What advanced techniques assess metabolic stability and degradation pathways?

  • Microsomal incubation : Human liver microsomes (HLM) with NADPH, monitor parent compound depletion via UPLC-QTOF .
  • CYP inhibition screening : Fluorescent substrates (e.g., CYP3A4) to identify enzyme interactions .
  • Degradant identification : High-resolution MS/MS of stressed samples (heat, light, pH extremes) .

Q. How can computational modeling guide lead optimization?

  • Docking studies : Glide/SP docking into TLR4/MD-2 (PDB: 3FX1) to prioritize substituents enhancing binding affinity .
  • ADMET prediction : Use SwissADME or ADMETlab to optimize logP (2–5), PSA (<140 Ų), and hERG inhibition risk .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent changes (e.g., 3-ethyl to 3-cyclopentyl) .

Q. What methods validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of target proteins via Western blot .
  • BRET/FRET : Monitor real-time interactions (e.g., TLR4 dimerization) using engineered reporter cells .
  • CRISPR knockouts : Compare activity in wild-type vs. TLR4-KO macrophages to confirm mechanism .

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